2-(Aminomethyl)prop-2-en-1-ol

Description

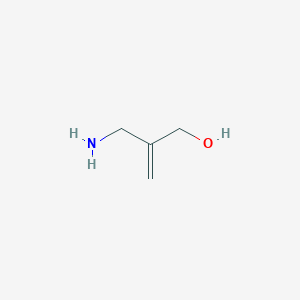

2-(Aminomethyl)prop-2-en-1-ol is an unsaturated amino alcohol with the molecular formula C₄H₉NO. Its structure features a hydroxyl group at position 1, a double bond between carbons 2 and 3, and an aminomethyl (-CH₂NH₂) substituent at carbon 2 (Figure 1).

Properties

IUPAC Name |

2-(aminomethyl)prop-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-4(2-5)3-6/h6H,1-3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHFOBWZCLWZTOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CN)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(Aminomethyl)prop-2-en-1-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of 2-aminoisobutyric acid or its esters . Another method includes the combination reaction of isobutene, chlorine, and methyl cyanide, followed by hydrolysis reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves the use of readily available raw materials and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as combination reactions, hydrolysis, and purification to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(Aminomethyl)prop-2-en-1-ol has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is utilized in the study of biochemical pathways and enzyme reactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. It can also serve as a ligand, binding to metal ions and facilitating catalytic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Prop-2-en-1-ol (Allyl Alcohol)

- Structure : CH₂=CHCH₂OH (C₃H₆O).

- Key Features: Lacks the aminomethyl group but shares the unsaturated propene backbone.

- Biological Activity : Exhibits potent estrogen receptor (ER) antagonism and inhibits proliferation in MCF-7 breast cancer cells via apoptosis induction . Its derivatives, such as 4-[4-hydroxy-3-(prop-2-en-1-yl)phenyl]-2-(prop-2-en-1-yl), demonstrate broad-spectrum antitumor efficacy .

- Applications : Used as a precursor in organic synthesis and bioactive molecule design.

2-Amino-2-methyl-propan-1-ol

- Structure: (CH₃)₂C(NH₂)CH₂OH (C₄H₁₁NO).

- Key Features: A tertiary amino alcohol with a branched hydrocarbon chain.

- Physicochemical Properties : Molecular weight = 89.14 g/mol; classified as a skin and eye irritant (H315, H318) .

1-Aminopropan-2-ol

- Structure: NH₂CH₂CH(OH)CH₃ (C₃H₉NO).

- Key Features: Secondary amino alcohol with a hydroxyl group at position 2.

2-Amino-2-methyl-1,3-propanediol

Comparative Analysis

Table 1: Structural and Functional Comparison

*Calculated value based on molecular formula.

Key Differentiators of this compound

Reactivity: The alkene group enables electrophilic additions (e.g., Michael additions), while the amino and hydroxyl groups allow for hydrogen bonding or coordination chemistry.

Potential Applications: Unlike saturated analogs, its unsaturated backbone may enhance reactivity in polymerization or drug design.

Safety Profile: No direct data exist, but unsaturated amines often exhibit higher toxicity than saturated counterparts, warranting caution in handling.

Biological Activity

2-(Aminomethyl)prop-2-en-1-ol, also known as AMPO, is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and various applications based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is CHNO, and it features an amino group attached to a propene backbone. Its structural characteristics contribute to its reactivity and interactions with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the context of biochemical assays and molecular biology experiments. Its ability to interact with various biological targets makes it a compound of interest in pharmacological studies.

- Enzyme Inhibition : AMPO has been shown to inhibit certain enzymes, which can affect metabolic pathways.

- Cell Signaling Modulation : The compound influences signaling pathways that are crucial for cell proliferation and differentiation.

Case Study 1: Anti-inflammatory Activity

A study examined the anti-inflammatory effects of AMPO derivatives in vitro. The results indicated that these compounds significantly suppressed the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation pathways. The IC values for AMPO derivatives were comparable to established anti-inflammatory drugs like celecoxib, demonstrating its potential as a therapeutic agent .

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of AMPO on various cancer cell lines. The study revealed that AMPO induced apoptosis in these cells through the activation of caspase pathways, suggesting its potential role as an anticancer agent .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Target | Effect | IC Value |

|---|---|---|---|

| Anti-inflammatory | COX-1 / COX-2 | Inhibition | 0.04 μmol (similar to celecoxib) |

| Cytotoxicity | Cancer cell lines | Induction of apoptosis | Varies by cell line |

| Enzyme inhibition | Specific metabolic enzymes | Decreased activity | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.